molecular formula C17H20F4N2O2 B5593873 [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone

Cat. No.: B5593873
M. Wt: 360.35 g/mol
InChI Key: ZUBLVHDSXUKHEM-NWDGAFQWSA-N
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Description

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure combined with a phenyl group substituted with a tetrafluoroethoxy moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methyl group, and the attachment of the phenyl ring with the tetrafluoroethoxy substituent. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet the stringent requirements for pharmaceutical or research-grade materials.

Chemical Reactions Analysis

Types of Reactions

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone is unique due to its combination of a bicyclic core with a tetrafluoroethoxy-substituted phenyl ring. This structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F4N2O2/c1-22-8-11-6-7-12(10-22)23(9-11)15(24)13-4-2-3-5-14(13)25-17(20,21)16(18)19/h2-5,11-12,16H,6-10H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLVHDSXUKHEM-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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